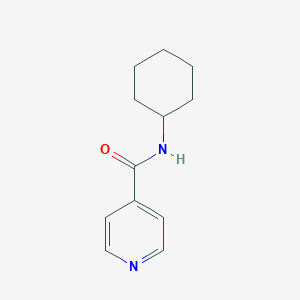

N-cyclohexylpyridine-4-carboxamide

Descripción

N-cyclohexylpyridine-4-carboxamide is a carboxamide derivative featuring a pyridine ring substituted at the 4-position with a cyclohexylcarboxamide group. Its structure combines the aromaticity of pyridine with the lipophilic cyclohexyl moiety, making it a compound of interest in medicinal chemistry and material science. The pyridine ring contributes to electronic stability, while the cyclohexyl group enhances solubility in non-polar environments.

Propiedades

IUPAC Name |

N-cyclohexylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLMSUCMOKQXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Analogues

a. N-cyclohexyl-4-piperidinecarboxamide hydrochloride (CAS: 63214-55-1)

- Structure : Replaces the pyridine ring with a piperidine ring (a saturated six-membered amine ring).

- Key Differences :

- Basicity : Piperidine is a strong base (pKa ~11) due to its aliphatic amine, whereas pyridine (pKa ~5) is weakly basic due to aromatic electron withdrawal.

- Solubility : The hydrochloride salt form of the piperidine derivative enhances water solubility, whereas N-cyclohexylpyridine-4-carboxamide (free base) likely exhibits lower aqueous solubility .

- Applications : Piperidine derivatives are common in pharmaceuticals (e.g., analgesics), while pyridine-based carboxamides may prioritize electronic properties for catalysis or coordination chemistry.

b. 1-Benzyl-4-phenylamino-4-piperidinecarboxamide

- Structure: Features a benzyl group and phenylamino substituent on the piperidine ring.

- Synthesis: Prepared via carbodiimide-mediated coupling reactions, similar to methods that might apply to N-cyclohexylpyridine-4-carboxamide .

Research Findings

- Synthetic Efficiency : The piperidinecarboxamide derivative in achieved yields of 72–85% using carbodiimide coupling agents, suggesting that analogous methods for N-cyclohexylpyridine-4-carboxamide may require optimization for aromatic ring systems .

- Stability : Pyridine’s aromaticity may confer greater thermal stability compared to saturated piperidine derivatives, which are prone to oxidation at the amine center.

- Biological Relevance : Piperidinecarboxamides are frequently explored for CNS activity due to their blood-brain barrier permeability, whereas pyridine derivatives may face limitations due to lower lipophilicity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.